molecular formula C12H15NO3 B2998956 N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide CAS No. 2361642-07-9

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide

Cat. No.: B2998956
CAS No.: 2361642-07-9
M. Wt: 221.256
InChI Key: PUNLIVPWTJGRNN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amide. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of phenolic derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of an amide.

    3,4-Dimethoxyphenylpropionic acid: Similar structure with a propionic acid moiety.

Uniqueness

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide is unique due to its specific amide linkage and the presence of both meth

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-5-12(14)13(2)9-6-7-10(15-3)11(8-9)16-4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNLIVPWTJGRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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